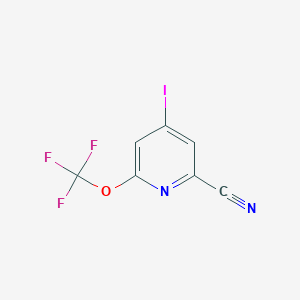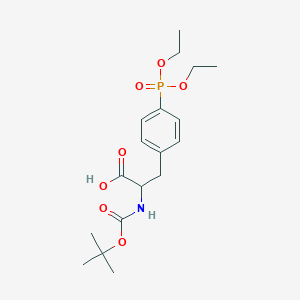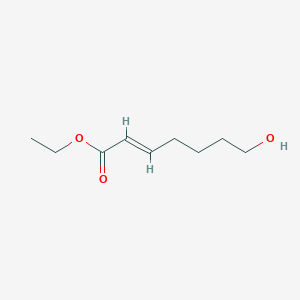![molecular formula C23H23NO5 B14805716 4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile](/img/structure/B14805716.png)
4[4[6-Acryloxyhex-1-yl]oxyphenyl]carboxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is an organic compound with the chemical formula C23H23NO5. It is known for its applications in various scientific fields, including materials science and organic synthesis. This compound is characterized by its white crystalline solid appearance and its solubility in organic solvents such as methanol, ethyl acetate, and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate typically involves the esterification of 4-cyanophenol with 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate has a wide range of applications in scientific research:
Materials Science: Used as a monomer in the synthesis of liquid crystal polymers and elastomers, which have applications in display technologies and flexible electronics.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives due to its reactive acrylate group.
Mechanism of Action
The mechanism of action of 4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is primarily based on its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in free radical polymerization, leading to the formation of polymers with unique mechanical and thermal properties. The compound’s molecular targets include various enzymes and receptors involved in polymerization processes .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
- 4-(trans-4-propylcyclohexyl)phenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
- 4-((6-(methacryloyloxy)hexyl)oxy)benzoic acid
Uniqueness
4-cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate is unique due to its cyano group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring high-performance polymers .
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-cyano-5-[4-(6-prop-2-enoyloxyhexoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C23H23NO5/c1-2-22(25)29-14-6-4-3-5-13-28-20-11-9-17(10-12-20)18-7-8-19(16-24)21(15-18)23(26)27/h2,7-12,15H,1,3-6,13-14H2,(H,26,27) |
InChI Key |
MIIDMZBOAJSFDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


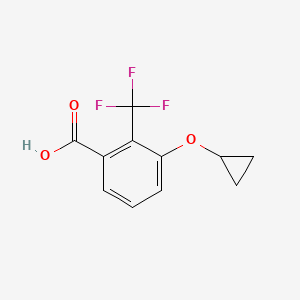
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)
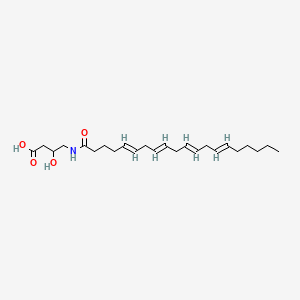
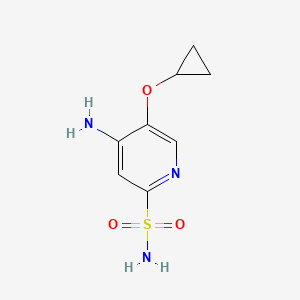
![Benzamide, 4-methoxy-N-[2-[2-(4-propylphenyl)-2H-tetrazol-5-yl]phenyl]-](/img/structure/B14805675.png)
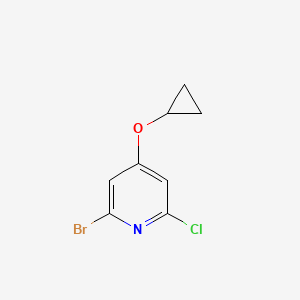
![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
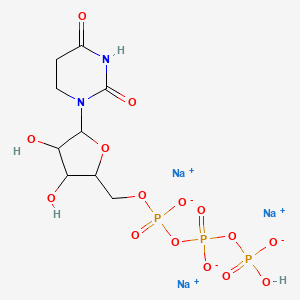
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)
